N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(21-11-10-16-6-2-1-3-7-16)23-14-13-22-12-4-8-17(22)19(23)18-9-5-15-25-18/h1-9,12,15,19H,10-11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCOZITUAKCMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction or via a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable anticancer properties. It has been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes induction of apoptosis through activation of caspases and modulation of cell cycle progression. Detailed studies revealed that the compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Comparative Analysis of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various strains. This suggests potential for development into therapeutic agents for treating bacterial infections.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer treatment potentials, the compound was tested on MCF-7 cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxic effects compared to control groups.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrrolo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyrazine: The target compound’s pyrrolo-pyrazine core lacks the imidazole nitrogen present in compound 7e .
- Pyrrolo-pyrazine vs. Pyrazine : The fused pyrrolo-pyrazine system in the target compound offers conformational rigidity compared to the simpler pyrazine core in compound 12j , which could influence target binding specificity.
Substituent Effects
Biological Activity
N-(2-phenylethyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential biological activity. Its unique structure combines elements of pyrrole and pyrazine, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features include:
- A pyrrolo[1,2-a]pyrazine core
- A thiophene ring
- A phenylethyl substituent
This combination may contribute to its biological activities.
Antimicrobial Properties
Research has indicated that compounds containing pyrrole and pyrazole moieties exhibit significant antimicrobial activity. Pyrrole derivatives have been shown to act against a variety of pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Several studies have highlighted the efficacy of pyrrole derivatives against resistant strains of bacteria .
- Antifungal Activity : Pyrrole compounds have demonstrated antifungal properties in laboratory settings.
Anticancer Potential
The anticancer properties of pyrrole-containing compounds are well-documented. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Specific studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Many compounds disrupt normal cell cycle progression.
- Apoptosis Induction : They can trigger programmed cell death in malignant cells.
Enzyme Inhibition
Pyrrole derivatives are also recognized for their ability to inhibit specific enzymes that are crucial in various biological processes:
- Cyclooxygenase Inhibition : Some studies suggest that related compounds can inhibit COX enzymes, which are involved in inflammation and pain pathways.
- Kinase Inhibition : Certain derivatives target kinases that play roles in cancer progression.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study involving a series of pyrrole derivatives demonstrated significant anticancer activity against various cell lines. The compound this compound was included in a screening library that showed promising results in inhibiting the growth of breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers.
Future Directions
The ongoing research into the biological activities of this compound suggests potential applications in drug development. Further studies focusing on structure–activity relationships (SAR) could enhance understanding and optimization of its pharmacological profiles.
Q & A
Q. What are the key strategies for synthesizing the pyrrolo[1,2-a]pyrazine core in this compound?
The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate. Palladium-catalyzed direct C6 arylation with aryl bromides enables functionalization of the core structure . For regioselective modifications, coupling agents like isobutyl chloroformate or trimethylacetyl chloride can activate carboxylic acid intermediates for amide bond formation .
Q. How can structural characterization of this compound be validated?
Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. Pyrazine carboxamides often crystallize in monoclinic systems, with hydrogen-bonding networks stabilizing the structure. Complementary techniques include:
Q. What functional groups enable further derivatization of this compound?
Key reactive sites include:
- Thiophene ring : Susceptible to electrophilic substitution (e.g., halogenation).
- Phenylethyl side chain : Amenable to cross-coupling (e.g., Suzuki-Miyaura).
- Carboxamide : Can undergo hydrolysis to carboxylic acid or reductive amination .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in pyrrolo[1,2-a]pyrazine cyclization?
Q. What analytical methods address contradictions in reported biological activity data?
Discrepancies may arise from impurity profiles or assay variability. Mitigation strategies:
- HPLC purity assessment : Use C18 columns with gradient elution (e.g., 0.1% TFA in HO/MeCN) .
- Dose-response validation : Replicate IC measurements across multiple cell lines (e.g., HEK293 vs. HeLa).
- Off-target profiling : Screen against kinase panels to exclude polypharmacology .
Q. How can stereochemical outcomes be controlled during functionalization?
Q. What computational tools predict regioselectivity in C–H activation reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favored C–H bond cleavage sites. For pyrrolo[1,2-a]pyrazines, C6 positions are typically more reactive due to electron-deficient pyrazine rings .
Methodological Tables
Q. Table 1: Comparative Yields in Synthetic Routes
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | NHOAc-mediated dehydration | 75–85 | |
| C6 Arylation | Pd(OAc)/Xantphos | 70–85 | |
| Amide coupling | Isobutyl chloroformate activation | 22–27 |
Q. Table 2: Troubleshooting Low Reactivity in Functionalization
| Issue | Solution | Outcome |
|---|---|---|
| Incomplete C–H activation | Increase Pd catalyst loading (5–10 mol%) | Improved turnover |
| Side reactions | Add TEMPO (radical scavenger) | Reduced byproducts |
| Poor solubility | Switch to DMF/DMSO mixtures | Enhanced homogeneity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
